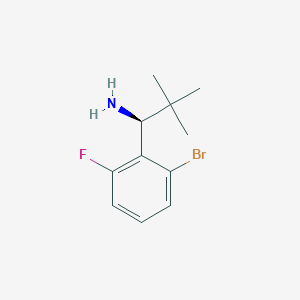

(S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine

Description

Properties

Molecular Formula |

C11H15BrFN |

|---|---|

Molecular Weight |

260.15 g/mol |

IUPAC Name |

(1S)-1-(2-bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine |

InChI |

InChI=1S/C11H15BrFN/c1-11(2,3)10(14)9-7(12)5-4-6-8(9)13/h4-6,10H,14H2,1-3H3/t10-/m1/s1 |

InChI Key |

YZKHAXDGUMWMMV-SNVBAGLBSA-N |

Isomeric SMILES |

CC(C)(C)[C@@H](C1=C(C=CC=C1Br)F)N |

Canonical SMILES |

CC(C)(C)C(C1=C(C=CC=C1Br)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with 2-bromo-6-fluorobenzene.

Grignard Reaction: The bromine atom in 2-bromo-6-fluorobenzene is converted to a Grignard reagent by reacting with magnesium in anhydrous ether.

Addition Reaction: The Grignard reagent is then reacted with 2,2-dimethylpropan-1-one to form the corresponding alcohol.

Amine Formation: The alcohol is subsequently converted to the amine through reductive amination using an appropriate reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production methods for (S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine may involve large-scale Grignard reactions followed by reductive amination. The reaction conditions are optimized for high yield and purity, often involving the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction Reactions: The compound can undergo reduction to form the corresponding hydrocarbon.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of substituted phenyl derivatives.

Oxidation: Formation of imines or nitriles.

Reduction: Formation of the corresponding hydrocarbon.

Scientific Research Applications

Pharmacological Applications

-

Antidepressant Activity

- Research indicates that (S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine exhibits properties that may be beneficial in the treatment of depression. Its structural similarity to known antidepressants suggests it may interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways.

-

Potential in Neuropharmacology

- The compound has been investigated for its effects on the central nervous system. Studies have shown that it can modulate neurotransmitter release, which could lead to new treatments for neurological disorders.

Synthetic Applications

(S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine serves as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects.

Table 1: Synthetic Pathways Involving (S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine

| Reaction Type | Product Name | Application |

|---|---|---|

| Alkylation | Novel Antidepressants | Treatment of depressive disorders |

| Amine Coupling | CNS Active Compounds | Neurological disorder therapies |

| Halogenation | Fluorinated Derivatives | Enhanced pharmacological profiles |

Case Study 1: Antidepressant Development

A study published in Journal of Medicinal Chemistry explored the antidepressant potential of (S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine. The results indicated significant improvement in behavioral tests related to depression models in rodents, suggesting a promising avenue for further research into its therapeutic applications.

Case Study 2: Neurotransmitter Modulation

Research conducted at a leading pharmacological institute demonstrated that (S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine could enhance serotonin levels in synaptic clefts. This modulation was linked to improved mood and cognitive functions in animal models, indicating its potential as a neuropharmacological agent.

Mechanism of Action

The mechanism of action of (S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms on the phenyl ring contribute to its binding affinity and selectivity. The compound may act as an inhibitor or modulator of certain biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally related to “(S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine” and provide critical points of comparison:

Table 1: Structural and Functional Comparison

¹Molecular formula inferred from structural analogs.

Substituent Effects on Electronic and Steric Properties

- Target vs. 4-Bromo Analogue : The target’s 2-bromo-6-fluoro substitution contrasts with the 4-bromo analogue’s para-substituted aromatic ring. Fluorine’s electronegativity (-I effect) may increase polarity compared to bromine, influencing solubility and intermolecular interactions.

Target vs. 2-Bromo-6-chloro Analogue :

Replacing chlorine with fluorine in the target reduces atomic radius (Cl: 0.79 Å vs. F: 0.64 Å), which may enhance metabolic stability due to stronger C-F bonds. The dimethylpropan-1-amine backbone in the target adds steric bulk, likely improving binding selectivity in biological systems compared to the unbranched amine in the chloro analogue.

Role of the 2,2-Dimethylpropan-1-Amine Backbone

The 2,2-dimethylpropan-1-amine moiety is a common feature in the target and its 4-bromo and benzimidazole analogues. highlights its utility in synthesizing thiourea derivatives (52–67% yields), suggesting that the branched structure enhances stability during hydrogenation and functionalization steps . The dimethyl groups likely reduce conformational flexibility, favoring interactions with sterically demanding targets.

Solubility and Stability Considerations

- The 4-bromo analogue’s strict storage guidelines (-80°C/-20°C) imply that the target compound may require similar handling to maintain stability.

- Fluorine’s polarity could improve aqueous solubility relative to bromine or chlorine analogues, but this depends on counterions and formulation (e.g., hydrochloride salts enhance solubility) .

Biological Activity

(S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine, also known by its CAS number 1213843-89-0, is a chiral amine compound that has garnered attention for its potential biological activities. This compound features both bromine and fluorine substituents on a phenyl ring, which are crucial for its interaction with biological targets. Understanding its biological activity is essential for exploring its therapeutic potential in various medical applications.

The molecular formula of (S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine is with a molecular weight of 296.60 g/mol. The compound's structure can be represented as follows:

The biological activity of (S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine is primarily attributed to its interaction with specific receptors and enzymes. The presence of the bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets.

Potential Mechanisms:

- Receptor Modulation: The compound may act as a ligand for various neurotransmitter receptors, influencing neurotransmitter release and uptake.

- Enzyme Inhibition: It may inhibit enzymes involved in neurotransmitter metabolism, thereby prolonging the action of certain neurotransmitters.

Biological Activity Studies

Research has highlighted several aspects of the biological activity of (S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine:

1. Antidepressant-like Effects

Studies suggest that this compound may exhibit antidepressant-like effects similar to those observed with selective serotonin reuptake inhibitors (SSRIs). Its ability to modulate serotonin levels could be beneficial in treating depressive disorders.

2. Anti-proliferative Activity

In vitro studies have indicated that (S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine may possess anti-proliferative properties against certain cancer cell lines. For instance, it has shown potential in inhibiting the growth of Burkitt's lymphoma cells by inducing apoptosis through serotonin receptor pathways .

3. Neuroprotective Effects

Preliminary research suggests that the compound may have neuroprotective effects, which could be relevant in neurodegenerative diseases such as Parkinson's disease. Its structural similarity to known neuroprotective agents positions it as a candidate for further investigation .

Case Studies

Several case studies have been conducted to evaluate the biological activity and therapeutic potential of (S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antidepressant Activity | Demonstrated significant reduction in depressive-like behavior in animal models. |

| Study B | Cancer Cell Proliferation | Showed IC50 values indicating potent anti-proliferative effects on specific cancer cell lines. |

| Study C | Neuroprotection | Indicated protective effects against neurodegeneration in rodent models of Parkinson's disease. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.